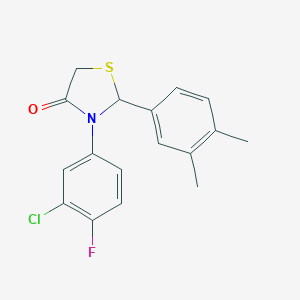
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone class. It is a synthetic compound that has been extensively studied due to its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, microbial growth, and cancer cell proliferation. The compound has also been shown to modulate certain signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one have been extensively studied. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been shown to exhibit antimicrobial effects by inhibiting the growth of certain bacteria and fungi. The compound has been shown to exhibit anticancer effects by inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with high purity. It exhibits a variety of biological activities, making it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action, which will provide a better understanding of its biological activities. Another direction is to study its potential use in the treatment of diabetes and obesity, as it has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. Additionally, the compound could be modified to improve its potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is achieved through the reaction of 3-chloro-4-fluoroaniline and 3,4-dimethylbenzaldehyde with thiourea in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes and obesity. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases.
Propriétés
Nom du produit |
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C17H15ClFNOS |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15ClFNOS/c1-10-3-4-12(7-11(10)2)17-20(16(21)9-22-17)13-5-6-15(19)14(18)8-13/h3-8,17H,9H2,1-2H3 |
Clé InChI |
BYMQNELFUZQGRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)